molecular formula C9H8Cl2O3S B14713648 4-(2-Chloroethanesulfonyl)benzoyl chloride CAS No. 7185-00-4

4-(2-Chloroethanesulfonyl)benzoyl chloride

Cat. No.: B14713648
CAS No.: 7185-00-4
M. Wt: 267.13 g/mol
InChI Key: LIFQHEOXAVQTBU-UHFFFAOYSA-N
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Description

4-(2-Chloroethanesulfonyl)benzoyl chloride is an organochlorine compound characterized by the presence of both a benzoyl chloride and a chloroethanesulfonyl group. This compound is notable for its reactivity and utility in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroethanesulfonyl)benzoyl chloride typically involves the reaction of benzoyl chloride with 2-chloroethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene and may require a catalyst to facilitate the process .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloroethanesulfonyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include substituted benzoyl derivatives.

    Acylation Reactions: Products are typically aromatic ketones with the benzoyl group attached to the aromatic ring.

Scientific Research Applications

4-(2-Chloroethanesulfonyl)benzoyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloroethanesulfonyl)benzoyl chloride involves its reactivity as an electrophile. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is primarily due to the presence of the chloroethanesulfonyl and benzoyl chloride groups, which are highly reactive towards nucleophiles .

Comparison with Similar Compounds

  • 2-Chloroethanesulfonyl chloride
  • Benzoyl chloride
  • Methanesulfonyl chloride
  • Cyclohexanesulfonyl chloride

Comparison: 4-(2-Chloroethanesulfonyl)benzoyl chloride is unique due to the combination of both the benzoyl and chloroethanesulfonyl groups, which impart distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications due to its dual functional groups .

Properties

CAS No.

7185-00-4

Molecular Formula

C9H8Cl2O3S

Molecular Weight

267.13 g/mol

IUPAC Name

4-(2-chloroethylsulfonyl)benzoyl chloride

InChI

InChI=1S/C9H8Cl2O3S/c10-5-6-15(13,14)8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2

InChI Key

LIFQHEOXAVQTBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)CCCl

Origin of Product

United States

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